3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride
Overview
Description
The compound “3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride” is a variant of tryptamine . Tryptamine is a biogenic amine, also known as 3-(2-Aminoethyl)indole . It is formed from the decarboxylation of tryptophan by L-aromatic amino acid decarboxylase .
Molecular Structure Analysis
The molecular structure of tryptamine, a related compound, includes an indole ring along with chains of ethyl . The exact molecular structure of “3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride” is not specified in the searched resources.Chemical Reactions Analysis
Tryptamine, a related compound, undergoes reactions associated with typical amines, such as condensations with aldehydes . It also complexes with metal ions in solution . Specific chemical reactions involving “3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride” are not detailed in the searched resources.Physical And Chemical Properties Analysis
Tryptamine, a related compound, has a boiling point of 137 °C/0.15 mmHg (lit.) and a melting point of 113-116 °C (lit.) . It is soluble in water at 1 g/L at 20 °C . The specific physical and chemical properties of “3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride” are not detailed in the searched resources.Scientific Research Applications
Synthesis and Pharmaceutical Applications
3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride and related compounds like 1,3-oxazinan-2-ones are significant in the synthesis of pharmaceutical compounds. For instance, chiral 1,3-oxazinan-2-ones are synthesized from carbohydrate derivatives and are useful intermediates in creating amino alcohols and other pharmaceutical products (Ella-Menye et al., 2005). Additionally, functionalized 1,2-oxazinanes, closely related to 1,3-oxazinan-2-ones, have potential applications in synthetic and medicinal chemistry due to their versatile synthesis and structural properties (Huang et al., 2019).
Utility in Producing Amino Acid Derivatives
1,3-Oxazinan-6-ones, a variant of the 3-(2-Aminoethyl)-1,3-oxazinan-2-one, have been used to produce various amino acid derivatives. These compounds are versatile synthons for creating α-hydroxy- and α-methyl-β-amino acids (Sleebs & Hughes, 2007). Additionally, their utility extends to the synthesis of cyclic β2,3-amino acids, demonstrating their versatility in producing a diverse array of β-amino acid derivatives (Sleebs et al., 2013).
Methodological Innovations
Innovative methods have been developed for synthesizing N-substituted 1,3-oxazinan-2-ones, indicating advancements in the synthesis of these compounds. A notable method involves a three-component, one-pot reaction that can use amino components like L-alanine to produce chiral products efficiently (Trifunović et al., 2010). Such advancements are critical in the streamlined synthesis of these compounds for various applications.
Corrosion Inhibition
Interestingly, compounds like 2-Methyl-4H-benzo[d][1,3]oxazin-4-one, which share structural similarities with 3-(2-Aminoethyl)-1,3-oxazinan-2-one, have been evaluated for their properties as corrosion inhibitors, highlighting the diverse applications of this class of compounds (Kadhim et al., 2017).
Environmental Impact Assessment
An environmental assessment comparing alternative syntheses of 3-benzyl-1,3-oxazinan-2-one, a related compound, highlights the importance of green chemistry and environmental considerations in the synthesis of these compounds (Toniolo et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-(2-aminoethyl)-1,3-oxazinan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-2-4-8-3-1-5-10-6(8)9;/h1-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYWXTQWTBFBLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)OC1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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